molecular formula C21H32FN5O3 B4091635 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one

Cat. No.: B4091635
M. Wt: 421.5 g/mol
InChI Key: JCRQFIUOLZAJLF-UHFFFAOYSA-N
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Description

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one is a complex organic compound that features a piperazine ring system Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. For instance, 2-chloro-5-chloromethylpyridine can be reacted with N-ethylpiperazine in the presence of potassium carbonate at 60-70°C to yield the desired intermediate . This intermediate can then undergo further reactions, such as nitration and fluorination, to introduce the nitro and fluoro groups, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and reagents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluoro group could yield a variety of substituted piperazine derivatives.

Scientific Research Applications

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The piperazine ring system is known to interact with neurotransmitter receptors, enzymes, and other proteins. This compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and fluoro groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN5O3/c1-3-5-6-21(28)26-13-11-25(12-14-26)19-16-18(17(22)15-20(19)27(29)30)24-9-7-23(4-2)8-10-24/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQFIUOLZAJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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